

Application Note: Orthogonal Synthesis of Disulfide-Rich Peptides Using H-Cys(Z)-OH

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Compound of Interest

Compound Name: H-Cys(Z)-OH

CAS No.: 1625-72-5

Cat. No.: B156057

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Executive Summary

The chemical synthesis of disulfide-rich peptides presents a formidable challenge: ensuring the correct pairing of cysteine residues to achieve the native, bioactive fold.[1] Random oxidative folding often leads to misfolded isomers (scrambling) and low yields. To overcome this, Regioselective Disulfide Formation using orthogonal protecting groups is the gold standard.[2]

This guide focuses on **H-Cys(Z)-OH**, a cysteine derivative where the thiol is protected by a benzyloxycarbonyl (Z or Cbz) thiocarbonate group. Unlike the common thioether protections (Trt, Acm, Mob), the S-Z group offers a unique stability profile—stable to weak acids (TFA) but labile to hard nucleophiles (base/thiolysis) and strong acids (HF). This allows it to function as a "third dimension" of orthogonality in Boc-SPPS strategies, enabling the controlled synthesis of peptides with 3+ disulfide bridges.

Technical Background: The "Z" Advantage

H-Cys(Z)-OH (S-Carbobenzyloxy-L-cysteine) provides a distinct chemical handle compared to standard protecting groups.

Chemical Structure & Properties

- Structure: The thiol group is capped as a thiocarbonate ().

- Stability Profile:
 - TFA (Trifluoroacetic acid):STABLE. (Compatible with Boc deprotection cycles).
 - Piperidine:UNSTABLE. (Slowly degraded; generally incompatible with standard Fmoc SPPS unless used as the final residue).
 - Iodine (I₂):STABLE. (Orthogonal to Cys(Acm)).
 - HF (Hydrogen Fluoride):LABILE. (Cleaved during global Boc cleavage).
 - Nucleophiles (Base/Thiols):LABILE. (Cleaved by Methanolysis, Hydrazine, or Thiolyis).

The Orthogonal Triad Strategy

In a 3-disulfide system (e.g.,

-Conotoxins), Cys(Z) is deployed in a Boc-SPPS workflow to create three distinct deprotection windows:

Disulfide Pair	Protecting Group	Deprotection Condition	Mechanism
Pair 1	Cys(Z)	On-Resin Thiolysis/Base	Nucleophilic attack (cleaves Z, leaves Mob/Acm intact).
Pair 2	Cys(Mob)	HF Cleavage	Strong Acidolysis (cleaves Mob, leaves Acm intact).
Pair 3	Cys(Acm)	Post-Cleavage Oxidation	Electrophilic Iodine Oxidation (cleaves Acm).

Detailed Protocol: 3-Stage Regioselective Synthesis

Context: Synthesis of a conotoxin-like peptide with 3 disulfide bonds (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6). Method: Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

Phase 1: Resin Loading & Chain Assembly

- Resin Selection: Use MBHA Resin (0.5 mmol/g) for C-terminal amides.
- Coupling: Perform standard Boc cycles (TFA deprotection, neutralization, coupling).
 - Cys Pair 1 (e.g., 1 & 4): Couple Boc-Cys(Z)-OH. (Prepared from **H-Cys(Z)-OH** using Boc₂O if not purchased pre-protected).
 - Cys Pair 2 (e.g., 2 & 5): Couple Boc-Cys(Mob)-OH.
 - Cys Pair 3 (e.g., 3 & 6): Couple Boc-Cys(Acm)-OH.
- Final N-Terminal Deprotection: Remove the final Boc group with TFA.

Phase 2: First Disulfide Bond (On-Resin Z Removal)

Target: Cys(Z) residues. Rationale: The Z group is a thiocarbonate. It can be removed by nucleophilic attack while the peptide is still anchored to the resin and other Cys groups (Mob, Acm) remain protected.

- Wash: Wash resin with DMF (3x) and DCM (3x).
- Deprotection/Cyclization Cocktail:
 - Prepare a solution of 10% Hydrazine in Methanol OR 5% Thiophenol/DMF (for thiolytic cleavage).
 - Note: Hydrazine is aggressive; Thiophenol is milder and promotes direct disulfide formation via exchange.
- Reaction: Agitate resin for 2 x 1 hour.
- Oxidation (if needed): If using hydrazine, the thiols are free. Wash with DMF. Treat with 0.1M Ellman's Reagent or Air Oxidation (pH 8 buffer in DMF) for 4 hours to form Disulfide 1.
- Validation: Cleave a small aliquot (HF) and analyze by HPLC/MS. Mass should correspond to [M-2H] (one disulfide formed).

Phase 3: Second Disulfide Bond (Global Cleavage)

Target: Cys(Mob) residues. Rationale: HF cleavage removes the peptide from the resin and simultaneously removes acid-labile side chains (Bzl, Mob, Tos), but leaves Cys(Acm) intact.

- Drying: Dry the resin thoroughly under vacuum.
- HF Cleavage:
 - Mix Resin with Anisole (scavenger) and liquid HF (10 mL/g resin) at 0°C.
 - React for 60 minutes.
- Extraction: Evaporate HF. Wash with ether (to remove scavengers). Extract peptide with 10% Acetic Acid.^[3]
- Oxidation: Dilute the peptide solution (0.1 mg/mL) in Ammonium Bicarbonate buffer (pH 8.0). Stir under air for 24-48 hours.
 - Result: The free thiols (formerly Mob) oxidize to form Disulfide 2. Cys(Acm) remains protected.^{[1][4]}
- Purification: Isolate the 2-disulfide intermediate via RP-HPLC.

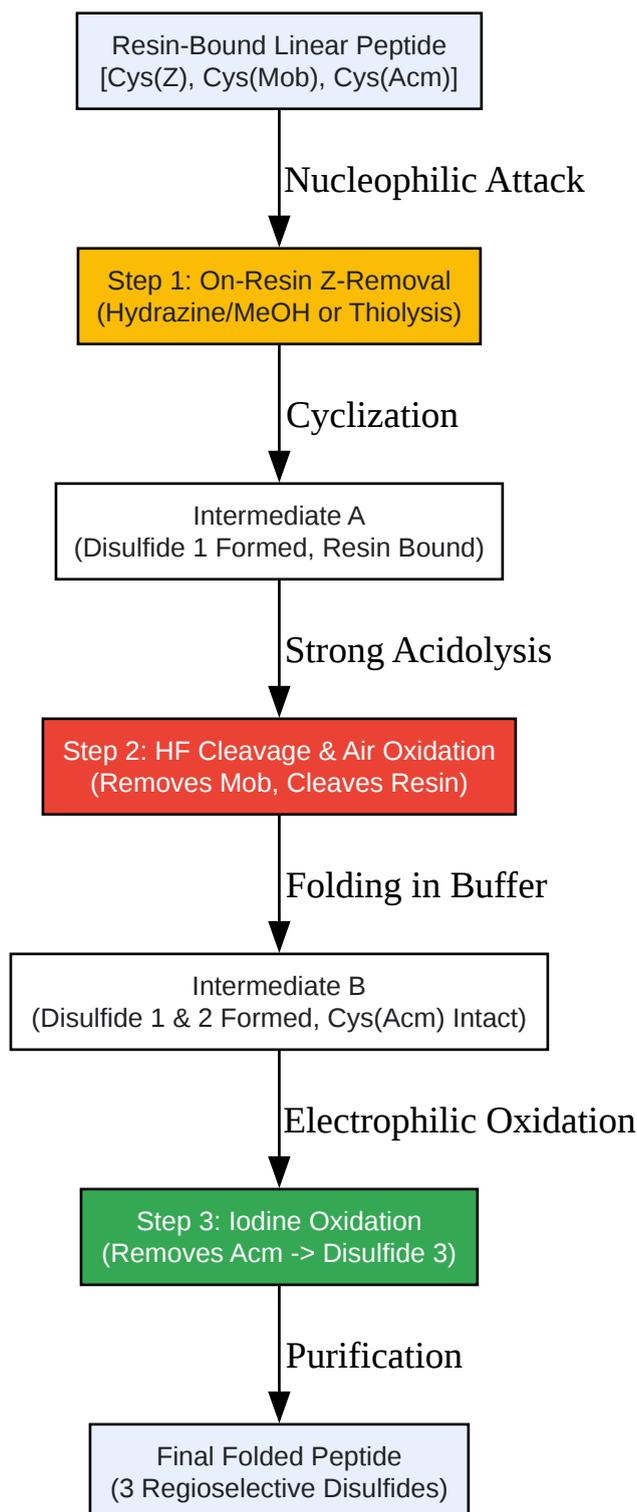
Phase 4: Third Disulfide Bond (Iodine Oxidation)

Target: Cys(Acm) residues. Rationale: Iodine selectively attacks the sulfur-Acm bond, facilitating direct oxidative pairing.

- Dissolution: Dissolve the intermediate in 50% Aqueous Acetic Acid.
- Oxidation:
 - Add 10 eq. Iodine (I₂) (dissolved in MeOH) dropwise.
 - Stir for 30-60 minutes. Color should remain amber.
- Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate until the solution is clear.

- Final Purification: Desalt and purify the final 3-disulfide product by RP-HPLC.

Visualization: The Orthogonal Workflow



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Caption: Three-stage orthogonal deprotection strategy using Cys(Z), Cys(Mob), and Cys(Acm) to ensure regioselective folding.

Quantitative Comparison of Protecting Groups

Protecting Group	Symbol	Stability (TFA)	Removal Condition	Orthogonal To
S-Benzyloxycarbonyl	Cys(Z)	Stable	Base / Thiolysis / HF	Acm, Mob (under basic conditions)
S-4-Methoxybenzyl	Cys(Mob)	Stable	HF (Strong Acid)	Z (Base), Acm (Iodine)
S-Acetamidomethyl	Cys(Acm)	Stable	Iodine () / Tl(III)	Z, Mob, Trt
S-Trityl	Cys(Trt)	Labile	TFA (Weak Acid)	Z, Acm, Mob

Troubleshooting & Critical Controls

- Premature Z Removal:
 - Issue: In Boc synthesis, the Neutralization step (using DIEA) can theoretically degrade Cys(Z) if exposure is prolonged.
 - Control: Keep neutralization times short (1-2 min) and use flow washes. Avoid Piperidine entirely.
- Incomplete Thiolysis:
 - Issue: Removing Z on-resin can be slow due to steric hindrance.
 - Control: Use Hydrazine hydrate in DMF/MeOH (1:9) for higher reactivity, but monitor for aspartimide formation. Alternatively, use 10% -Mercaptoethanol with catalytic DBU.

- Scrambling:
 - Issue: Disulfide exchange during the final Iodine oxidation.
 - Control: Perform the Iodine oxidation in acidic media (AcOH) to protonate free amines and suppress disulfide exchange.

References

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